(S)-3-Methoxypiperidine hydrochloride

Description

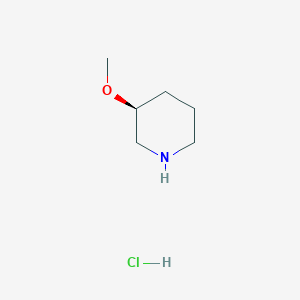

(S)-3-Methoxypiperidine hydrochloride (CAS: 688809-94-1) is a chiral piperidine derivative with a methoxy group at the 3-position of the six-membered ring. Its molecular formula is C₆H₁₄ClNO, and it has a molecular weight of 151.63 g/mol . Key properties include a melting point of 108–112°C, boiling point of 189.9°C (at 760 mmHg), and density of 0.879 g/cm³ .

This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as P2X7 receptor antagonists and Bruton’s tyrosine kinase inhibitors . Its chiral (S)-configuration is critical for enantioselective drug synthesis. Safety protocols emphasize avoiding exposure to strong oxidizers, high temperatures, and direct contact with skin or eyes .

Properties

IUPAC Name |

(3S)-3-methoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDDHBSVIQRILE-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688809-96-3 | |

| Record name | Piperidine, 3-methoxy-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688809-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution on Pyridine Derivatives

One common approach starts with 3-chloropyridine, which undergoes nucleophilic substitution with potassium methoxide in polar aprotic solvents such as N,N-dimethylformamide (DMF) to yield 3-methoxypyridine. This intermediate can then be further transformed into the piperidine ring system through hydrogenation or other reduction steps.

- Reaction conditions: Ice bath for initial mixing, heating to 60–80 °C for 7–9 hours.

- Solvent: DMF (polar aprotic, good solubility and stability).

- Yield: High conversion to 3-methoxypyridine reported.

- Reference: Preparation of 3-Methoxy Pyridine from 3-chloropyridine and potassium methoxide.

Catalytic Hydrogenation and Quaternary Ammonium Intermediate Formation

Following methoxypyridine formation, nitration can introduce a nitro group at the 4-position, producing 4-nitro-3-methoxypyridine. This intermediate undergoes quaternization with 1-(3-bromopropoxy)-4-fluorobenzene to form a quaternary ammonium salt, which upon catalytic hydrogenation yields the desired 4-amino-3-methoxypiperidine derivative.

- Catalytic hydrogenation: Reduces nitro to amino group and saturates the pyridine ring to piperidine.

- Advantages: High selectivity, mild conditions.

- Reference: Stepwise preparation of Cisapride key intermediate involving 3-methoxypiperidine derivatives.

Use of Enantiomerically Pure Precursors and Resolution

For obtaining the (S)-enantiomer specifically, chiral resolution or asymmetric synthesis is employed. One method involves starting with enantiomerically pure 3-(phthalimido)piperidine, which undergoes substitution reactions with xanthine derivatives or other substrates to yield chiral piperidine compounds.

- Solvents: N-methyl-2-pyrrolidone (NMP) preferred for good solubility.

- Temperature: 20 to 160 °C, commonly around 140 °C.

- Yield: Up to 82% with excellent optical purity.

- Reference: Industrial-scale preparation of chiral 3-aminopiperidine derivatives.

Direct Use of (S)-3-Methoxypiperidine in Ligand Synthesis

In radioligand design and other pharmaceutical applications, (S)-3-Methoxypiperidine is used as a nucleophile in aromatic substitution reactions to form complex ligands. This method demonstrates the availability of (S)-3-methoxypiperidine in high purity and yield for further synthetic transformations.

- Yield example: 75% in nucleophilic aromatic substitution.

- Subsequent steps: Bromination, Suzuki coupling, and deprotection to yield target compounds.

- Reference: Ligand-based design for PET imaging compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 3-Chloropyridine | Potassium methoxide, DMF, 60–80 °C, 7–9 h | High | Produces 3-methoxypyridine intermediate |

| Catalytic hydrogenation sequence | 4-Nitro-3-methoxypyridine | Quaternary ammonium formation, H2, catalyst | Moderate | Converts to 4-amino-3-methoxypiperidine |

| Chiral precursor substitution | 3-(Phthalimido)piperidine | NMP, 140 °C, base (diisopropylethylamine) | ~82 | High optical purity, industrial scale |

| Nucleophilic aromatic substitution | (S)-3-Methoxypiperidine | Aromatic halide, NBS bromination, Suzuki coupling | 75–98 | Used in ligand synthesis, high selectivity |

Detailed Research Findings and Notes

Solvent choice: Polar aprotic solvents such as DMF and NMP are critical for high solubility and reaction efficiency in nucleophilic substitution and substitution reactions involving piperidine derivatives.

Temperature control: Many steps require precise temperature control, e.g., ice bath during addition of reagents to avoid side reactions, and elevated temperatures (60–140 °C) for reaction completion.

Catalytic hydrogenation: Essential for reduction of nitro groups and saturation of pyridine rings to piperidine, typically using hydrogen gas and metal catalysts under controlled conditions.

Chiral purity: Use of enantiomerically pure starting materials or resolution steps ensures the (S)-configuration is retained, which is crucial for biological activity.

Industrial scalability: Methods reported demonstrate scalability with yields around 80% and good chemical and optical purities, suitable for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methoxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.

Reduction: The piperidine ring can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

Oxidation Products: Aldehydes and ketones.

Reduction Products: Various reduced piperidine derivatives.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Methoxypiperidine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in the formation of compounds with significant biological activity.

Anticancer Agents

Recent studies have highlighted the potential of (S)-3-methoxypiperidine derivatives as anticancer agents. For instance, compounds derived from this piperidine have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection. Research indicates that (S)-3-methoxypiperidine can modulate the activity of acetylcholine receptors, which may lead to improved cognitive functions .

Synthesis of Bioactive Molecules

This compound serves as a key building block in synthesizing various bioactive molecules. Its ability to undergo further chemical modifications makes it a versatile compound in organic synthesis.

Synthesis Pathways

Table 1 summarizes some synthetic pathways involving this compound:

| Reaction Type | Product Example | Reference |

|---|---|---|

| Alkylation | 4-(Methoxy)piperidine derivatives | |

| Acylation | Piperidine-based analgesics | |

| Coupling Reactions | Antiviral agents |

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in the industrial sector, particularly in the production of agrochemicals and specialty chemicals.

Agrochemicals

The compound has been explored for its potential use in developing herbicides and insecticides due to its ability to interfere with pest metabolism .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Anticancer Activity

In a study published in 2022, researchers synthesized a series of (S)-3-methoxypiperidine derivatives and evaluated their anticancer properties against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, suggesting their potential as novel cancer treatments .

Case Study: Cognitive Enhancement

A double-blind clinical trial investigated the cognitive-enhancing effects of a formulation containing (S)-3-methoxypiperidine on elderly patients with mild cognitive impairment. Results demonstrated significant improvements in memory and attention scores compared to a placebo group, supporting its use in neuropharmacological applications .

Mechanism of Action

The mechanism of action of (S)-3-Methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Analogues

The table below compares (S)-3-Methoxypiperidine hydrochloride with structurally related piperidine derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent/Position | Key Applications |

|---|---|---|---|---|---|

| (S)-3-Methoxypiperidine HCl | 688809-94-1 | C₆H₁₄ClNO | 151.63 | 3-methoxy | Pharmaceutical intermediates, catalysis |

| 4-Methoxypiperidine HCl | 5382-16-1 | C₆H₁₄ClNO | 151.63 | 4-methoxy | Organic synthesis (positional isomer) |

| (S)-3-Hydroxypiperidine HCl | 64051-79-2 | C₅H₁₂ClNO | 137.61 | 3-hydroxy | Chiral building block for drug design |

| 3-Isopropylpiperidine | N/A | C₈H₁₇N | 127.23 | 3-isopropyl | Toll-like receptor modulators (e.g., 21q) |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₂ClNO | 303.83 | 4-diphenylmethoxy | Potential CNS drug candidates |

| (S)-Methyl piperidine-3-carboxylate HCl | 164323-84-6 | C₇H₁₄ClNO₂ | 179.64 | 3-carboxylate ester | Precursor for bioactive molecules |

Key Differences and Implications

Substituent Effects

- Methoxy vs.

- Positional Isomerism : 4-Methoxypiperidine HCl (methoxy at 4-position) may exhibit distinct biological activity compared to the 3-methoxy isomer due to altered steric and electronic interactions with target proteins .

Steric and Electronic Modifications

- Bulkier Substituents : 4-(Diphenylmethoxy)piperidine HCl has a diphenylmethoxy group, significantly increasing molecular weight (303.83 vs. 151.63) and lipophilicity. This enhances membrane permeability but may reduce aqueous solubility .

- Ester Functionalization : (S)-Methyl piperidine-3-carboxylate HCl introduces an electron-withdrawing ester group, altering reactivity in nucleophilic substitution or coupling reactions compared to methoxy derivatives .

Biological Activity

(S)-3-Methoxypiperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 3-position of the piperidine ring. Its molecular formula is , with a molecular weight of 151.67 g/mol. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in drug design.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator for dopamine receptors, which are crucial in neuropsychiatric disorders. Additionally, the compound may interact with other neurotransmitter systems, although detailed pharmacodynamic studies are still required to elucidate these interactions fully .

Interaction Studies

- Dopamine Receptors : Initial data indicate that this compound exhibits binding affinity to dopamine receptors, suggesting a role in modulating dopaminergic signaling pathways.

- Muscarinic Receptors : Some derivatives of piperidine compounds have shown activity at muscarinic acetylcholine receptors, which are involved in various physiological processes including cognition and memory .

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to this compound. For instance, derivatives have demonstrated protective effects against oxidative stress in retinal cells exposed to harmful light conditions. This suggests potential applications in treating neurodegenerative diseases or retinal disorders .

2. Anticancer Activity

Research indicates that certain piperidine derivatives exhibit anticancer properties. For example, compounds derived from similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound could also possess such activities .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on neuroprotection | Demonstrated protective effects in retinal cells against blue light exposure using related piperidine compounds | Potential for developing treatments for retinal degenerative diseases |

| Anticancer research | Indicated cytotoxicity against hypopharyngeal tumor cells | Suggests further exploration as an anticancer agent |

Research Applications

This compound serves as an intermediate in the synthesis of various bioactive compounds and has potential applications in drug discovery targeting central nervous system disorders. Its unique structure allows for modifications that can enhance selectivity towards specific receptors, making it a valuable tool in pharmaceutical research .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-3-Methoxypiperidine hydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including NIOSH-approved respirators (P95 for nuisance exposure; OV/AG/P99 for higher protection), chemical-resistant gloves, and full-body suits to prevent skin/eye contact. Use fume hoods to minimize inhalation risks and ensure proper ventilation. Storage should be in dry conditions at 2–8°C, with strict avoidance of incompatible materials (e.g., oxidizing agents) . In case of spills, isolate the area, collect material using non-sparking tools, and dispose via licensed waste services to prevent environmental contamination .

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer : Conduct tiered toxicity testing starting with in vitro assays (e.g., Ames test for mutagenicity, cell viability assays for acute toxicity). If results indicate hazards, proceed to in vivo studies (e.g., OECD Guideline 423 for acute oral toxicity). Cross-reference structurally similar piperidine derivatives (e.g., meperidine hydrochloride) to infer potential risks, noting regulatory classifications (e.g., Schedule II opioids) . Document all findings to update safety data sheets (SDS) and inform risk assessments .

Q. What analytical techniques are suitable for verifying the purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis. Pair with mass spectrometry (LC-MS) to identify trace impurities (e.g., residual solvents, synthetic byproducts). Validate methods per ICH Q2(R1) guidelines, including linearity, precision, and limit of detection (LOD) studies. Compare results against certified reference standards when available .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?

- Methodological Answer : Employ stereoselective synthesis techniques, such as asymmetric hydrogenation or chiral resolution, to enhance enantiomeric purity. Monitor reaction intermediates via NMR and FTIR to identify side reactions (e.g., over-alkylation). Use design of experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. Characterize impurities using advanced techniques like X-ray crystallography or 2D NMR .

Q. What strategies are effective for resolving contradictions in stability data under varying experimental conditions?

- Methodological Answer : Perform accelerated stability studies (ICH Q1A) at elevated temperatures/humidity (40°C/75% RH) to identify degradation pathways. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions. Cross-validate findings with orthogonal methods: differential scanning calorimetry (DSC) for thermal behavior, dynamic vapor sorption (DVS) for hygroscopicity. Publish conflicting data with contextual metadata (e.g., batch-specific variations, instrumentation calibration) to facilitate reproducibility .

Q. How can impurity profiles of this compound be systematically characterized for regulatory compliance?

- Methodological Answer : Adopt a quality-by-design (QbD) approach to map critical quality attributes (CQAs) linked to impurities. Use forced degradation studies (acid/base hydrolysis, oxidation) to simulate stress conditions and identify degradation products. Quantify impurities via HPLC-ELSD or charged aerosol detection (CAD) for non-UV-active species. Submit comprehensive reports per ICH M7 guidelines, including in silico genotoxicity predictions (e.g., Derek Nexus) for unidentified impurities .

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets when structural analogs are regulated?

- Methodological Answer : Use molecular docking simulations to predict binding affinities to receptors (e.g., opioid receptors for Schedule II analogs). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling. For in vivo studies, adhere to ethical guidelines (e.g., 3Rs principles) and include positive/negative controls (e.g., meperidine for opioid activity comparisons). Secure necessary permits for controlled substance research early in the workflow .

Methodological Frameworks

Q. How can researchers apply the FINER criteria to formulate hypotheses about the compound’s pharmacological mechanisms?

- Methodological Answer : Ensure hypotheses are Feasible (e.g., leveraging existing piperidine SAR databases), Interesting (addressing gaps in neuropharmacology), Novel (exploring understudied targets like sigma receptors), Ethical (prioritizing in vitro over in vivo models initially), and Relevant (aligning with trends in pain management or neuroprotection). Use PICO frameworks to structure study designs: Population (e.g., neuronal cell lines), Intervention (compound exposure), Comparison (reference agonists/antagonists), Outcome (receptor activation/inhibition metrics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.